![molecular formula C20H26N6 B2982032 N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887467-02-9](/img/structure/B2982032.png)
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C13H19N5 . It is also known as "N-methyl-N- [ (3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo [2,3-d]pyrimidin-4-amine" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The InChI code for this compound is "1S/C13H19N5/c1-9-3-5-14-7-11 (9)18 (2)13-10-4-6-15-12 (10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3, (H,15,16,17)/t9-,11+/m1/s1" . This code provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not available, similar compounds have been studied. For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is often synthesized as part of broader research into pyrazolo[3,4-d]pyrimidin derivatives, which are of interest due to their diverse biological activities. Research has been conducted on the synthesis of related pyrimidine and pyrazole derivatives, utilizing methods such as microwave irradiation for cyclocondensation and evaluating their potential as insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020). These methods highlight the compound's relevance in creating bioactive molecules.
Biological Activity
The interest in pyrazolo[3,4-d]pyrimidin derivatives extends to their antimicrobial and anticancer properties. Novel derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing significant potential (Hafez, El-Gazzar, & Al-Hussain, 2016). The structure-activity relationship studies help in understanding the molecular frameworks contributing to the biological activities of these compounds.
Potential Antifungal and Antitumor Applications
Further research has explored the antifungal effects of certain pyrimidin-amine derivatives against significant types of fungi, indicating a potential application in antifungal therapies (Jafar et al., 2017). Additionally, carboxamide derivatives of related chemical structures have been synthesized and tested for their cytotoxic activities against various cancer cell lines, showing potent cytotoxicity in some cases (Deady et al., 2003).
Histone Lysine Demethylase Inhibition
Another area of application is in the inhibition of histone lysine demethylases, where related pyrido[3,4-d]pyrimidin derivatives have shown activity against specific demethylases, indicating a potential use in epigenetic modulation (Bavetsias et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Janus tyrosine kinase (JAK3) . JAK3 is a crucial enzyme involved in signal transduction for various cytokines and growth factors .
Mode of Action
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, JAK3, by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of JAK3, thereby disrupting the signal transduction .
Biochemical Pathways
The inhibition of JAK3 by N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects various biochemical pathways. These pathways are primarily related to the signal transduction of cytokines and growth factors . The downstream effects of this disruption can lead to changes in cellular processes such as cell growth and differentiation .
Result of Action
The molecular and cellular effects of N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action primarily involve the disruption of signal transduction pathways. By inhibiting JAK3, the compound can affect cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with JAK3 . .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-13-7-9-26(10-8-13)20-23-18(16-12-21-25(4)19(16)24-20)22-17-6-5-14(2)11-15(17)3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNYIVDYKXPRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

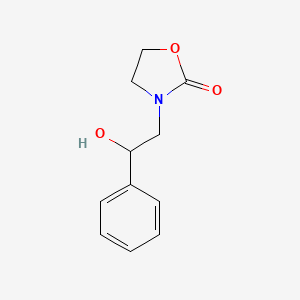
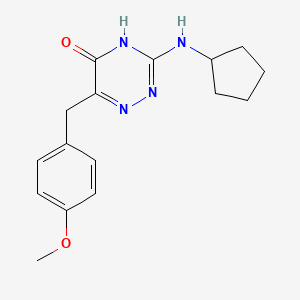

![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)

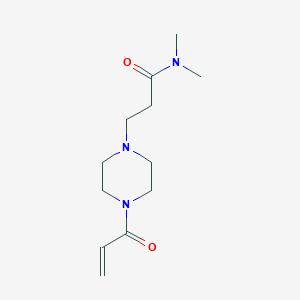
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)


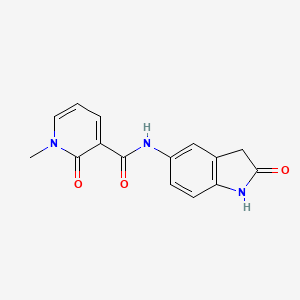
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)
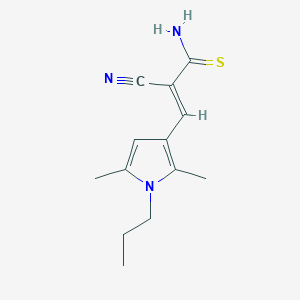
![(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2981968.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2981971.png)